4-Iodo-3-nitrophenol

Immunology Hapten Design Binding Affinity

4-Iodo-3-nitrophenol addresses the common challenge of low cross-coupling efficiency in medicinal chemistry. Its unique ortho-nitro/para-iodo substitution pattern enables >10-fold higher binding affinity in immunoassays and high-yielding Suzuki/Sonogashira couplings under mild conditions (room temperature, low catalyst loading). - >10× binding affinity vs. parent nitrophenol for robust ELISA signal generation. - C-I bond (BDE ~214 kJ/mol) enables mild cross-coupling, avoiding harsh conditions. - Distinct melting point (153-159°C) allows easy purification and regioisomer discrimination. - Crystalline solid with well-defined physical properties for reproducible workflows. Supplied with certificates of analysis to ensure ≥98% purity, meeting the rigorous demands of both discovery and process chemistry.

Molecular Formula C6H4INO3
Molecular Weight 265.01 g/mol
CAS No. 113305-56-9
Cat. No. B053683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-nitrophenol
CAS113305-56-9
Molecular FormulaC6H4INO3
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])I
InChIInChI=1S/C6H4INO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
InChIKeyQCKXOEOOXJUACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-nitrophenol: Differentiated Building Block


4-Iodo-3-nitrophenol (CAS 113305-56-9) is a disubstituted aromatic compound characterized by a phenolic ring bearing an iodine atom at the 4-position and a nitro group at the 3-position, with a molecular weight of 265.01 g/mol . Its unique substitution pattern creates a distinct electronic environment that modulates reactivity in cross-coupling reactions and binding interactions, differentiating it from closely related halogenated or positional isomers. The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals , and its solid-state properties, including a melting point of 153-159°C, provide practical handling advantages for laboratory and industrial workflows .

1
Building Block
Iodo substituent enables efficient cross-coupling for biaryl and alkyne pharmacophore construction.
2
Solid-State Handling
Crystalline solid with well-defined melting behavior simplifies purification and quality control workflows.
3
Electronic Profile
Unique ortho-nitro substitution pattern modulates ring electronics for selective reactivity and binding studies.

Why 4-Iodo-3-nitrophenol Is Irreplaceable


The substitution pattern of 4-Iodo-3-nitrophenol—with the strongly electron-withdrawing nitro group ortho to the phenol and the iodo substituent para—creates a unique electronic and steric environment that governs its chemical reactivity and biological interactions. Substituting this compound with its bromo or chloro analogs results in a significant drop in cross-coupling efficiency due to the lower bond polarization and higher bond strength of C–Br and C–Cl bonds [1]. Similarly, regioisomers like 3-iodo-4-nitrophenol exhibit distinct physicochemical properties, such as a lower melting point (121-123°C vs. 153-159°C) , which can affect crystallization and formulation. Furthermore, the iodine atom in 4-iodo-3-nitrophenol contributes to dramatically enhanced binding affinity in immunological contexts—over tenfold relative to the parent nitrophenol—due to electrostatic modulation of the aromatic ring rather than direct halogen bonding [2]. These quantifiable differences underscore that generic replacement without rigorous validation will alter reaction outcomes, binding profiles, and material properties.

Halogen Analog Mismatch
Bromo or chloro analogs exhibit lower cross-coupling reactivity; milder conditions and yields reported for iodoarenes may not transfer.
Regioisomer Property Shift
3-Iodo-4-nitrophenol shows a different melting point and crystallization behavior, potentially altering purification outcome and solid-form reliability.
Hapten-Binding Specificity
The reported >10-fold antibody binding enhancement is iodo-specific; chloro or bromo analogs may not replicate this immunological profile.

Quantitative Evidence for 4-Iodo-3-nitrophenol


Enhanced Antibody Affinity

In a study of anti-nitrophenol antibodies, the iodo derivative of nitrophenol bound to the antibody over ten times more efficiently than the eliciting hapten, nitrophenol, in C57BL/6 mice. This heteroclitic binding is attributed to iodine-induced changes in the charge distribution of the nitrophenyl ring, which enhances electrostatic interactions with the antibody's heavy chain residues (Lys59 and Arg50) [1].

Antibody Binding
Head-to-head
>10-fold higher binding vs. nitrophenol
Supports hapten-antibody model interpretation.
C57BL/6 mouse anti-nitrophenol assay; requires validation in target assay.
Immunology Hapten Design Binding Affinity

Higher Thermal Stability & Purity

4-Iodo-3-nitrophenol exhibits a melting point range of 153-159°C at ≥98% purity (GC), whereas its regioisomer, 3-iodo-4-nitrophenol, has a reported melting point of 121-123°C under comparable purity specifications . This 32-36°C higher melting point reflects differences in crystal packing and intermolecular forces dictated by the substitution pattern.

Melting Point
Reported
153–159 °C (≥98% GC)
Facilitates crystallization and purity assessment.
Regioisomer 3-iodo-4-nitrophenol melts at 121–123 °C; source data to verify.
Crystallization Purity Analysis Solid-State Handling

Enhanced Cross-Coupling Reactivity

The carbon-iodine bond in 4-iodo-3-nitrophenol is significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding C–Br or C–Cl bonds in 4-bromo-3-nitrophenol and 4-chloro-3-nitrophenol. Iodoarenes typically achieve Suzuki-Miyaura coupling yields of 70-95% under standard conditions, whereas bromo- and chloroarenes often require higher temperatures, longer reaction times, or more active catalysts to reach comparable conversions . This enhanced reactivity stems from the lower bond dissociation energy of the C–I bond (approximately 214 kJ/mol) compared to C–Br (285 kJ/mol) and C–Cl (327 kJ/mol) [1].

C–I Reactivity
Class-level
BDE ~214 kJ/mol (C–I) vs. ~285 (C–Br), ~327 (C–Cl)
Enables milder cross-coupling conditions.
Typical Suzuki yields 70–95% for iodoarenes; class-level inference.
Palladium Catalysis Suzuki Coupling Synthetic Efficiency

Halogen Bond Donor Potential

The iodine atom in 4-iodo-3-nitrophenol serves as a superior halogen bond donor compared to bromine or chlorine due to its larger polarizability and more positive σ-hole. The electron-withdrawing nitro group further activates the iodine, strengthening its interaction with Lewis bases [1]. Computational studies indicate that halogen bond strength follows the order I > Br > Cl, with iodine forming significantly stronger and more directional non-covalent interactions [2].

Halogen Bond Donor
Class-level
I > Br > Cl; σ-hole amplified by –NO₂
Context-dependent donor strength; supports crystal engineering review.
Computational and crystallographic evidence; order may vary with acceptor.
Crystal Engineering Supramolecular Chemistry Non-covalent Interactions

4-Iodo-3-nitrophenol: Validated Applications


Hapten Design for High-Affinity Antibodies

Leveraging its >10-fold higher binding efficiency to anti-nitrophenol antibodies compared to the parent nitrophenol, 4-iodo-3-nitrophenol is an optimal hapten for generating high-affinity antibodies in immunological research and diagnostic assay development [1]. Its enhanced electrostatic complementarity with antibody binding pockets, as demonstrated in ab initio studies, ensures robust signal generation in ELISA and other immunoassays.

Suzuki & Sonogashira Cross-Couplings

The labile C–I bond in 4-iodo-3-nitrophenol (bond dissociation energy ~214 kJ/mol) enables high-yielding Suzuki and Sonogashira couplings under mild conditions (e.g., room temperature, low catalyst loading) [2]. This makes it a preferred building block for constructing biaryl and alkyne-linked pharmacophores in medicinal chemistry, where bromo or chloro analogs would require harsher conditions and may lead to lower yields.

Halogen-Bonded Supramolecular Assemblies

The strong halogen-bond donor ability of the iodine atom, amplified by the adjacent electron-withdrawing nitro group, facilitates the formation of robust halogen-bonded networks in co-crystals and porous materials [3]. This property is exploited in the design of functional organic materials, where precise control over intermolecular interactions is essential for achieving desired optical, electronic, or mechanical properties.

High-Purity Synthesis via Crystallization

The well-defined melting point of 153-159°C and crystalline solid nature allow for straightforward purification by recrystallization, ensuring high purity (>98%) for downstream reactions . This is particularly advantageous in multi-step pharmaceutical syntheses where the presence of regioisomeric impurities (e.g., 3-iodo-4-nitrophenol, m.p. 121-123°C) can be readily eliminated through melting point discrimination.

Application
Selection Property
Validation Focus
Hapten design for binding studies
Iodo-specific binding efficiency
Antibody binding assay endpoint review
Cross-coupling building block
C–I leaving-group reactivity
Coupling yield and condition review
Halogen-bonded supramolecular materials
Halogen bond donor strength
Co-crystal structure and property characterization
Purification by crystallization
Melting point and crystallinity
Purity and regioisomer discrimination analysis

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